![molecular formula C20H25N3O2S2 B6503294 N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1448123-49-6](/img/structure/B6503294.png)
N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide
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Overview
Description
This compound features an ethanediamide backbone with two distinct substituents:
- N'-[2-(Methylsulfanyl)phenyl]: A phenyl ring substituted with a methylsulfanyl (-SMe) group at the 2-position. This group enhances lipophilicity and may influence metabolic stability .
- N-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}: A piperidine ring substituted with a thiophen-2-yl group at the 4-position, connected via an ethyl spacer.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in targeting enzymes or receptors involving hydrophobic and π-π interactions, such as opioid receptors or lipoxygenases .
Biological Activity
N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Methylsulfanyl group : Enhances lipophilicity and biological activity.
- Thiophen-2-yl piperidine moiety : May contribute to receptor binding affinity.
- Ethanediamide backbone : Provides structural stability.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound is hypothesized to interact with specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Initial studies suggest it may inhibit certain enzymes involved in inflammation and pain pathways, similar to other known COX inhibitors .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of similar compounds. For instance, derivatives with methylsulfanyl groups have shown significant antibacterial effects against MRSA, E. coli, and P. aeruginosa . The following table summarizes the antimicrobial efficacy of related compounds:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7g | MRSA | 0.5 µg/mL |
7a | E. coli | 1.0 µg/mL |
7b | P. aeruginosa | 0.75 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through COX-2 inhibition assays. A related study reported IC50 values for various derivatives, indicating effective COX-2 inhibition with selectivity over COX-1 . The following table outlines the selectivity index (SI) for selected compounds:
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
7a | 0.10 | 132 |
7b | 0.15 | 95 |
Indomethacin | 0.079 | Reference |
Study on Antimicrobial Properties
A detailed study evaluated the antimicrobial efficacy of a series of compounds structurally related to this compound. The results indicated that compounds with similar functional groups demonstrated potent activity against resistant bacterial strains, suggesting that the methylsulfanyl group plays a crucial role in enhancing bioactivity .
Study on COX Inhibition
Another significant study focused on the anti-inflammatory properties of related compounds, revealing that they exhibited high selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . The findings are summarized as follows:
- Compounds tested : Various derivatives with structural similarities.
- Results : High selectivity ratios (SI > 30), indicating potential as safer alternatives to traditional NSAIDs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethanediamide Derivatives with Piperidine Substituents
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(Trifluoromethoxy)phenyl]ethanediamide ()
- Key Differences: Aryl Group: 4-Trifluoromethoxy (-OCF₃) phenyl vs. 2-methylsulfanyl (-SMe) phenyl. Piperidine Substituent: A benzyl group at the 1-position vs. thiophen-2-yl at the 4-position. The benzyl group increases steric bulk, possibly hindering receptor access.
- Hypothetical Activity : The trifluoromethoxy group may improve CNS penetration, while the thiophene in the target compound could enhance selectivity for sulfur-rich binding pockets .
N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide ()
- Key Differences :
- Backbone Modification : A rigid tricyclic system replaces the simple ethanediamide backbone, reducing conformational flexibility.
- Piperidine Substituent : Shared thiophen-2-yl group but embedded in a tricyclic scaffold.
- Hypothetical Activity : The tricyclic structure may improve binding affinity to rigid enzyme pockets but reduce solubility compared to the target compound .
Piperidine-Based Analogues with Heterocyclic Substitutions (–6)
4-Anilidopiperidine Derivatives ()
- Structural Features : Piperidine cores with varied aryl and hydrophobic substitutions (e.g., tetrahydronaphthalen-2-yl methyl).
- Key Findings :
- Comparison : The target compound’s thiophene may mimic hydrophobic interactions of cyclohexyl groups while offering improved π-stacking.
Thiophene-Containing Inhibitors (–5)
Data Table: Structural and Hypothetical Functional Comparison
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-26-18-6-3-2-5-16(18)22-20(25)19(24)21-10-13-23-11-8-15(9-12-23)17-7-4-14-27-17/h2-7,14-15H,8-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWHUWNLYVBXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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